molecular formula C11H14FN3O2 B13522531 1-(5-Chloro-2-nitrobenzyl)piperazine

1-(5-Chloro-2-nitrobenzyl)piperazine

Cat. No.: B13522531
M. Wt: 239.25 g/mol
InChI Key: ZMUJHPYHPWDKLC-UHFFFAOYSA-N
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Description

1-[(5-fluoro-2-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 5-fluoro-2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluoro-2-nitrophenyl)methyl]piperazine typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluoro-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 1-[(5-fluoro-2-aminophenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring or the aromatic ring.

Scientific Research Applications

1-[(5-fluoro-2-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[(5-fluoro-2-nitrophenyl)methyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-nitrophenyl)methyl]piperazine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-[(5-chloro-2-nitrophenyl)methyl]piperazine: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    1-[(5-fluoro-2-nitrophenyl)ethyl]piperazine: Has an ethyl group instead of a methyl group, which can affect its steric properties and reactivity.

Uniqueness

1-[(5-fluoro-2-nitrophenyl)methyl]piperazine is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.

Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

1-[(5-fluoro-2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14FN3O2/c12-10-1-2-11(15(16)17)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

ZMUJHPYHPWDKLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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